

JNJ-77242113: A Comparative Analysis of Target Specificity

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Compound of Interest

Compound Name: JNJ-1289
Cat. No.: B12398411

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This guide provides a detailed comparison of the binding specificity and potency of the oral peptide JNJ-77242113, which targets the IL-23 receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of JNJ-77242113's performance against alternative signaling pathways.

I. Comparative Binding Affinity and Potency

JNJ-77242113 demonstrates high affinity and potent inhibition of the IL-23 signaling pathway, a key driver in several immune-mediated diseases.^[1] The following table summarizes its binding affinity (KD) and inhibitory concentration (IC50) in various assays, highlighting its specificity for the IL-23 receptor over the related IL-12 pathway.

Parameter	Target	Value	Assay/Cell Type
Binding Affinity (KD)	IL-23 Receptor	7.1 pM	Not specified
IC50	Proximal IL-23 Signaling	5.6 pM	Human cells
IC50	IL-23-induced IFN γ production	18.4 pM	NK cells
IC50	IL-23-induced IFN γ production	11 pM	Whole blood (Healthy donors)
IC50	IL-23-induced IFN γ production	9 pM	Whole blood (Psoriasis patients)
IC50	IL-12 Signaling	No impact	Not specified

II. Experimental Methodologies

The confirmation of JNJ-77242113's specificity involves a series of robust experimental protocols designed to assess its on-target efficacy and potential off-target interactions.

A. IL-23 Receptor Binding Affinity Assay

The binding affinity of JNJ-77242113 to the IL-23 receptor was determined using surface plasmon resonance (SPR) or a similar biophysical technique. This method measures the binding kinetics and affinity between a ligand (JNJ-77242113) and an analyte (IL-23 receptor) by detecting changes in the refractive index at the surface of a sensor chip.

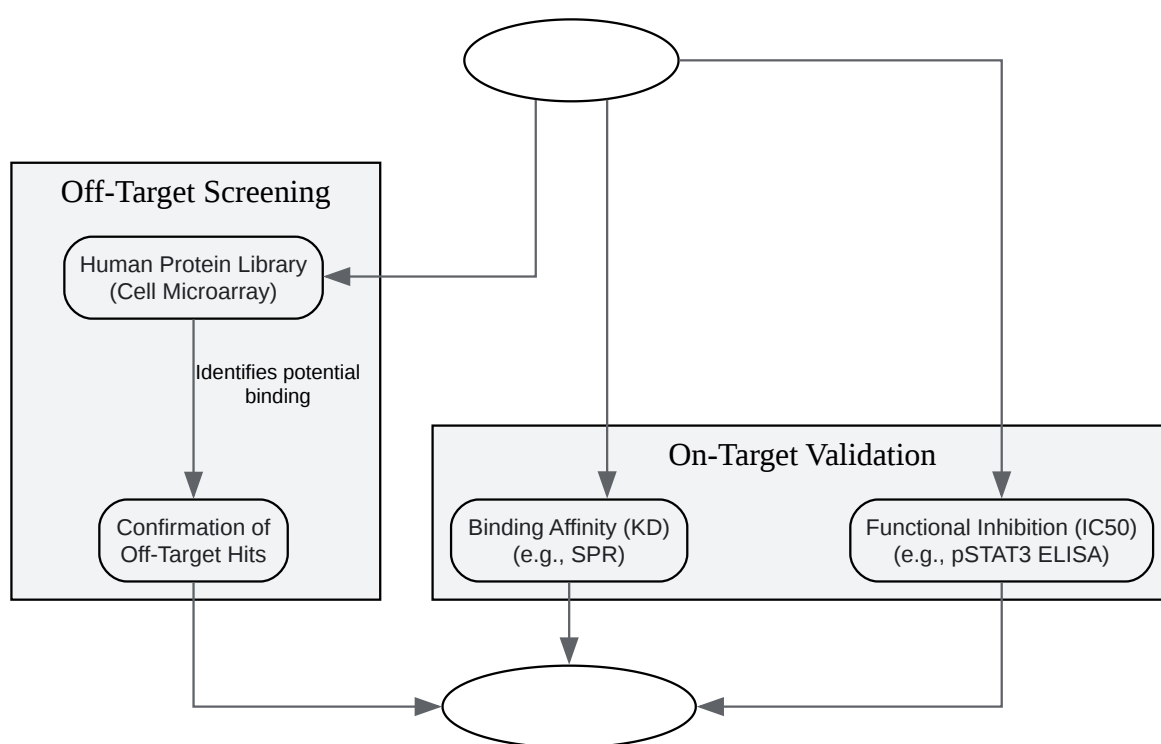
B. Cellular IL-23 Signaling Inhibition Assay

To assess the functional inhibition of IL-23 signaling, human cells were stimulated with IL-23 in the presence of varying concentrations of JNJ-77242113. The phosphorylation of downstream signaling molecules, such as STAT3, was measured by techniques like ELISA or Western blotting to determine the half-maximal inhibitory concentration (IC50).

C. Off-Target Liability Screening

Comprehensive off-target screening is crucial to ensure the safety and specificity of a therapeutic candidate. A common approach is the use of cell microarray technology, such as the Retrogenix® platform.[2][3] This method screens the test compound against a vast library of human plasma membrane and secreted proteins expressed in human cells to identify potential off-target binding.[2] This high-throughput screening helps in the early identification of potential cross-reactivities and minimizes the risk of adverse effects.[2][4]

Diagram 1: Experimental Workflow for Specificity Confirmation



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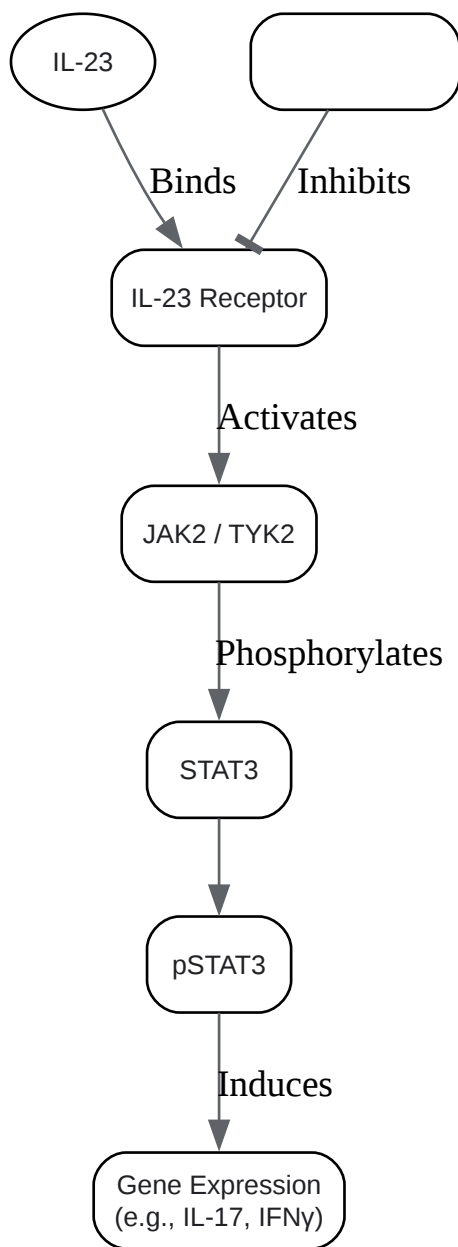
Caption: Workflow for confirming the on-target and off-target specificity of JNJ-77242113.

D. IL-23-Induced IFN γ Production Assay

The inhibitory effect of JNJ-77242113 on a key downstream cytokine was quantified by measuring IFN γ production in specific immune cell populations. Natural Killer (NK) cells or whole blood samples from healthy donors and psoriasis patients were stimulated with IL-23 in

the presence of JNJ-77242113. The concentration of IFN γ in the supernatant was then measured by ELISA to determine the IC₅₀ value.

Diagram 2: IL-23 Signaling Pathway Inhibition



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Caption: Simplified signaling pathway of IL-23 and the inhibitory action of JNJ-77242113.

III. Clinical Relevance

JNJ-77242113 is currently under investigation for the treatment of moderate to severe plaque psoriasis, generalized pustular psoriasis (GPP), and erythrodermic psoriasis (EP).[5][6] Its high specificity and potency in inhibiting the IL-23 pathway are anticipated to provide a therapeutic benefit in these IL-23-driven diseases.[1] The lack of impact on IL-12 signaling is a critical feature, as it may reduce the potential for off-target effects associated with broader cytokine inhibition.

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